molecular formula C18H13NO B172189 2,6-Diphenylpyridine-4-carbaldehyde CAS No. 18780-01-3

2,6-Diphenylpyridine-4-carbaldehyde

Cat. No.: B172189
CAS No.: 18780-01-3
M. Wt: 259.3 g/mol
InChI Key: ADNGVKJNNLKJOB-UHFFFAOYSA-N
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Description

2,6-Diphenylpyridine-4-carbaldehyde is an organic compound with the molecular formula C18H13NO. It is a derivative of pyridine, featuring two phenyl groups attached at the 2 and 6 positions and an aldehyde group at the 4 position.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylpyridine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Diphenylpyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Diphenylpyridine-4-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Formylpyridine: Lacks the phenyl groups, resulting in different electronic and steric properties.

    2,6-Diphenylpyridine-4-carboxylic acid: The oxidized form of 2,6-Diphenylpyridine-4-carbaldehyde.

Uniqueness

This compound is unique due to the presence of both phenyl groups and the aldehyde functional group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

2,6-diphenylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c20-13-14-11-17(15-7-3-1-4-8-15)19-18(12-14)16-9-5-2-6-10-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNGVKJNNLKJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392283
Record name 2,6-diphenylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18780-01-3
Record name 2,6-diphenylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIPHENYL-4-PYRIDINECARBOXALDEHYDE
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